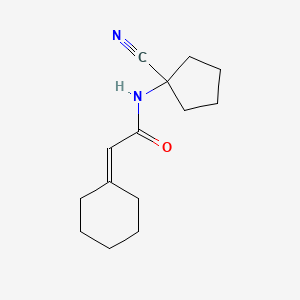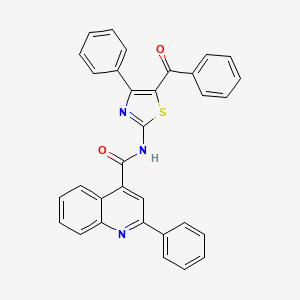![molecular formula C20H22N4O B2778407 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2309705-87-9](/img/structure/B2778407.png)
4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic compound known for its varied applications in scientific research. It features multiple functional groups, including an imidazole ring, a bicyclic structure, a ketone, and a benzonitrile, contributing to its rich chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile typically involves the following steps:
Formation of the azabicyclo[3.2.1]octane core: : Starting from a suitable bicyclic precursor, the desired stereochemistry can be achieved through selective catalytic hydrogenation.
Introduction of the imidazole ring: : This can be accomplished by reacting the bicyclic intermediate with an imidazole derivative in the presence of a base.
Addition of the benzonitrile group: : This involves a nucleophilic substitution reaction where the benzonitrile moiety is introduced.
Oxidation of the propyl side chain: : This step forms the ketone group through selective oxidation, often using reagents like PCC or DMP.
Industrial Production Methods: Industrial-scale production typically relies on optimized versions of these laboratory procedures, with an emphasis on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are fine-tuned to ensure scalability and sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can be further oxidized at the ketone or imidazole positions, leading to a variety of products.
Reduction: : Selective reduction of the ketone can yield alcohol derivatives.
Substitution: : The nitrile and imidazole groups can undergo substitution reactions with appropriate electrophiles or nucleophiles.
Oxidizing agents: : Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Alkyl halides, acyl chlorides
Major Products: The major products include oxidized derivatives, reduced alcohols, and various substitution products, depending on the reacting partners and conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a precursor for synthesizing complex molecular architectures, valuable in organic synthesis and material science.
Biology: Its structural motifs are investigated for their potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include its evaluation as a candidate for targeting specific biological pathways, given its imidazole ring—a common pharmacophore in many drugs.
Industry: It may also find uses in the development of specialty chemicals and as an intermediate in the production of advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. The imidazole ring is known to engage in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity. The bicyclic structure provides a rigid framework, enhancing the compound's stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds:
4-(3-(1H-imidazol-1-yl)propyl)benzonitrile: : Lacks the bicyclic core, leading to different pharmacokinetics and binding properties.
8-azabicyclo[3.2.1]octane derivatives: : Varied in the functional groups attached, influencing their chemical reactivity and biological activity.
Uniqueness: What sets 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile apart is its unique combination of an imidazole ring, a nitrile group, and a bicyclic structure, making it a versatile scaffold for various applications in science and industry. This distinct molecular architecture provides it with unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-[3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-13-16-3-1-15(2-4-16)5-8-20(25)24-17-6-7-18(24)12-19(11-17)23-10-9-22-14-23/h1-4,9-10,14,17-19H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVREGOSICYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2778325.png)


![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)




![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)

![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)
![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)

